- Reductive aminations of carbonyl compounds with borohydride and borane reducing agents, Organic Reactions (Hoboken, 2002, 59, No pp. given

Cas no 321-97-1 ((-)-Pseudoephedrine)

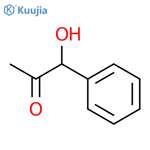

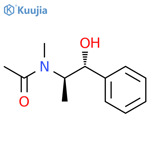

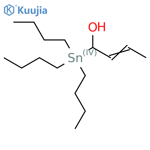

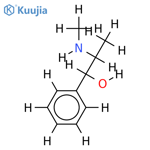

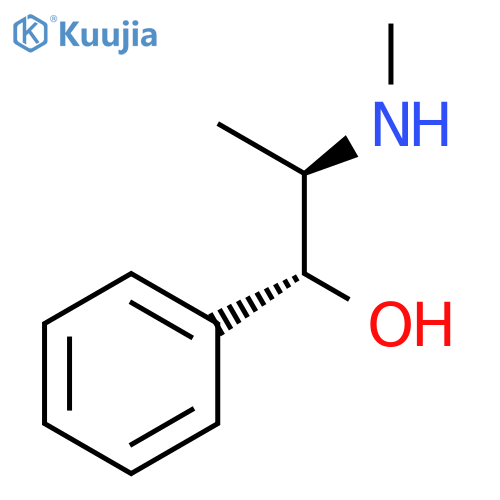

(-)-Pseudoephedrine structure

Nome del prodotto:(-)-Pseudoephedrine

(-)-Pseudoephedrine Proprietà chimiche e fisiche

Nomi e identificatori

-

- (-)-Pseudoephedrine

- (1R,2R)-(-)-Pseudoephedrine

- (1R,2R)-(-)-2-(Methylamino)-1-phenylpropanol

- alpha-(1-Methylaminoethyl)benzyl alcohol

- D-(-)-Pseudoephedrin

- D-(-)-Pseudoephedrine

- R,R(-)-Pseudoephedrine solution

- (-)-threo-Ephedrine

- (-)-y-Ephedrine

- (1r,2r)-ephedrine

- CPDD 0049

- l-Pseudoephedrine base

- PSEUDOEPHEDRINE BASE

- R,R(-)-PSEUDOEPHEDRINE

- S,S(+)-Pseudoephedrine

- (-)-psi-Ephedrine

- EINECS 206-292-8

- (1r, 2r)-(-)-pseudoephedrine

- HMS2232I23

- SMR000059174

- l-Pseudoephedrine

- (R-(R*,R*))-alpha-(1-(Methylamino)ethyl)benzyl alcohol

- 321-97-1

- (-)-Pseudoephedrine, 1mg/ml in Acetonitrile

- STR08329

- (-)-Pseudoephedrine ((1R,2R)-Pseudoephedrine)

- PDSP1_001343

- Pseudoephedrine, (-)-

- PSEUDOEPHEDRINE, L-

- CHEMBL2110905

- (-)-Pseudoephedrine, purum, >=96.0% (sum of enantiomers, GC)

- (1R,2R)-(-)-Pseudoephedrine, 98%

- (-)-Pseudoephedrine 1.0 mg/ml in Methanol

- (.ALPHA.R)-.ALPHA.-((1R)-1-(METHYLAMINO)ETHYL)BENZENEMETHANOL

- Benzenemethanol, alpha-((1R)-1-(methylamino)ethyl)-, (alphaR)-

- Opera_ID_462

- (-)-(1R,2R)-Pseudoephedrine

- CPDD-0049

- DTXSID90185895

- MLS000069657

- SCHEMBL4786

- AKOS000268842

- Benzenemethanol, .alpha.-[1-(methylamino)ethyl]-, [R-(R*,R*)]-

- PD127730

- EC 206-292-8

- PDSP1_001346

- Q27288764

- Benzenemethanol, alpha-(1-(methylamino)ethyl)-, (R-(R*,R*))-

- (1R 2R)-(-)-PSEUDOEPHEDRINE

- UNII-S76J9U46ST

- (1R,2R)-2-(methylamino)-1-phenylpropan-1-ol

- D(-)-Pseudoephedrine

- S76J9U46ST

- l-(1R,2R)-Pseudoephedrine

-

- MDL: MFCD00002203

- Inchi: 1S/C10H15NO/c1-8(11-2)10(12)9-6-4-3-5-7-9/h3-8,10-12H,1-2H3

- Chiave InChI: KWGRBVOPPLSCSI-SCZZXKLOSA-N

- Sorrisi: C[C@H]([C@@H](C1=CC=CC=C1)O)NC

Proprietà calcolate

- Massa esatta: 165.11500

- Massa monoisotopica: 165.115364

- Conta atomi isotopi: 0

- Conta donatori di obbligazioni idrogeno: 2

- Conta accettatore di obbligazioni idrogeno: 2

- Conta atomi pesanti: 12

- Conta legami ruotabili: 3

- Complessità: 121

- Conteggio di unità legate in modo Covalent: 1

- Conto di stereocentri atomici definito: 2

- Conta stereocentri atomici non definiti: 0

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 0

- Conta Tautomer: niente

- Carica superficiale: 0

- XLogP3: niente

- Superficie polare topologica: 32.3

Proprietà sperimentali

- Colore/forma: Cristalli bianchi o polvere cristallina

- Densità: 1.015

- Punto di fusione: 118-120 ºC

- Punto di ebollizione: 255°Cat760mmHg

- Punto di infiammabilità: 9℃

- PSA: 32.26000

- LogP: 1.71880

- Solubilità: Non determinato

- Rotazione specifica: -51 º (c=0.6, EtOH)

(-)-Pseudoephedrine Informazioni sulla sicurezza

- Numero di trasporto dei materiali pericolosi:UN1230 - class 3 - PG 2 - Methanol, solution

- WGK Germania:3

- Codice categoria di pericolo: R20/21/22;R36/37/38

- Istruzioni di sicurezza: S26-S37/39

- RTECS:UL5750500

-

Identificazione dei materiali pericolosi:

- Frasi di rischio:R20/21/22; R36/37/38

- Condizioni di conservazione:Conservazione frigorifera (+4°C)

(-)-Pseudoephedrine Dati doganali

- CODICE SA:2922199090

- Dati doganali:

Codice doganale cinese:

2922199090Panoramica:

2922199090. altri amminoacalcoli e loro eteri, esteri e loro sali (eccetto quelli contenenti più di un gruppo contenente ossigeno). IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:30,0%

Elementi di dichiarazione:

Nome del prodotto, contenuto dei componenti, uso per, Indicare il colore dell'etanolamina e del suo sale, dichiarare l'imballaggio dell'etanolamina e del suo sale

Riassunto:

2922199090. altri amminoacalcoli, diversi da quelli contenenti più funzioni ossigenate, loro eteri ed esteri; i loro sali. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:30,0%

(-)-Pseudoephedrine Metodo di produzione

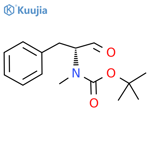

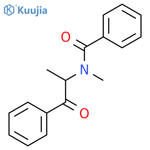

Synthetic Routes 1

Synthetic Routes 2

Condizioni di reazione

1.1R:NaOH, S:Dioxane, S:H2O, 0°C, pH 9; overnight, rt

2.1R:NaOH, S:THF, cooled; 24 h, rt

2.2S:H2O, rt

3.1R:F3CCO2H, S:CH2Cl2, rt; 24 h, rt

4.1S:DMSO, 1 h, 130°C

4.2R:AcOH, 4 h, reflux

2.1R:NaOH, S:THF, cooled; 24 h, rt

2.2S:H2O, rt

3.1R:F3CCO2H, S:CH2Cl2, rt; 24 h, rt

4.1S:DMSO, 1 h, 130°C

4.2R:AcOH, 4 h, reflux

Riferimento

- Profiling ephedrine prepared from N-methylalanine via the Akabori-Momotani reaction, Drug Testing and Analysis, 2018, 10(3), 548-556

Synthetic Routes 3

Condizioni di reazione

1.1R:LiN(Pr-i)2, S:THF, -78°C

1.2R:LiCl, -78°C

1.3S:THF, -78°C; 1 h, -78°C; -78°C → rt; 30 min, rt; rt → -100°C

1.4S:THF, 20 min, -100°C; 7 h, -100°C

1.5R:NH4Cl, S:H2O, -100°C; -100°C → rt

2.1S:H2O, S:MeOH, S:Dioxane

2.2R:NaOH, rt → reflux; 2 h, reflux; reflux → rt

2.3S:H2O, rt

2.4R:HCl, S:H2O, rt, pH 3

2.5S:THF, rt → 0°C

2.62 h, 0°C

2.7S:MeOH, 45 min

2.8S:H2O

1.2R:LiCl, -78°C

1.3S:THF, -78°C; 1 h, -78°C; -78°C → rt; 30 min, rt; rt → -100°C

1.4S:THF, 20 min, -100°C; 7 h, -100°C

1.5R:NH4Cl, S:H2O, -100°C; -100°C → rt

2.1S:H2O, S:MeOH, S:Dioxane

2.2R:NaOH, rt → reflux; 2 h, reflux; reflux → rt

2.3S:H2O, rt

2.4R:HCl, S:H2O, rt, pH 3

2.5S:THF, rt → 0°C

2.62 h, 0°C

2.7S:MeOH, 45 min

2.8S:H2O

Riferimento

- Role of Pseudoephedrine as Chiral Auxiliary in the "Acetate-Type" Aldol Reaction with Chiral Aldehydes; Asymmetric Synthesis of Highly Functionalized Chiral Building Blocks, Journal of Organic Chemistry, 2011, 76(2), 460-470

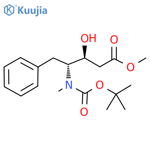

Synthetic Routes 4

Synthetic Routes 5

Condizioni di reazione

1.1R:HCl, R:MgSO4, S:CH2Cl2

2.1R:EtN(Pr-i)2, S:CH2Cl2

3.1

4.1R:O3, S:MeOH, S:CH2Cl2

4.2R:Me2S

4.3R:AgNO3, S:H2O

4.4R:NaOH, S:H2O

5.1R:Et3N, R:(PhO)2P(=O)N3, S:Benzene

6.1R:LiAlH4, S:THF

2.1R:EtN(Pr-i)2, S:CH2Cl2

3.1

4.1R:O3, S:MeOH, S:CH2Cl2

4.2R:Me2S

4.3R:AgNO3, S:H2O

4.4R:NaOH, S:H2O

5.1R:Et3N, R:(PhO)2P(=O)N3, S:Benzene

6.1R:LiAlH4, S:THF

Riferimento

- Synthesis of optically active (E)-1-alkoxymethoxybut-2-enyl(tributyl)stannanes: stereochemistry of their thermal reactions with aldehydes, Journal of the Chemical Society, 1989, (8), 1529-35

Synthetic Routes 6

Condizioni di reazione

1.1R:LiN(Pr-i)2, S:THF, S:(Me2N)3P=O

1.2

2.1R:LiN(Pr-i)2, S:THF, S:(Me2N)3P=O

2.2

2.3R:NaBH4, S:EtOH

3.1R:H2, C:Pd hydroxide, S:MeOH

1.2

2.1R:LiN(Pr-i)2, S:THF, S:(Me2N)3P=O

2.2

2.3R:NaBH4, S:EtOH

3.1R:H2, C:Pd hydroxide, S:MeOH

Riferimento

- A new and simple synthesis of (+)- and (-)-threo-ephedrine, Journal of Chemical Research, 1988, (2), 51

Synthetic Routes 7

Synthetic Routes 8

Condizioni di reazione

1.1C:283594-89-8, S:H2O, pH 8

Riferimento

- Directed evolution of an aminoalcohol dehydrogenase for efficient production of double chiral aminoalcohols, Journal of Bioscience and Bioengineering, 2011, 111(3), 266-271

Synthetic Routes 9

Synthetic Routes 10

Condizioni di reazione

1.1R:t-BuOK, R:H2, C:930607-62-8, S:Me2CHOH, 9 h, 30°C, 8 atm

2.1R:NaOH, S:H2O, S:EtOH, 12 h, reflux

2.1R:NaOH, S:H2O, S:EtOH, 12 h, reflux

Riferimento

- Asymmetric Hydrogenation of Aromatic Ketones Catalyzed by the TolBINAP/DMAPEN-Ruthenium(II) Complex: A Significant Effect of N-Substituents of Chiral 1,2-Diamine Ligands on Enantioselectivity, Journal of Organic Chemistry, 2008, 73(22), 9084-9093

Synthetic Routes 11

Condizioni di reazione

1.1R:t-BuOOH, R:(+)-Di-i-Pr tartrate, C:Ti(OPr-i)4, S:CH2Cl2

2.1S:H2O, S:MeOH

3.1R:1H-Imidazole, S:CH2Cl2

4.1R:PPh3, R:N2(CO2CHMe2)2, S:Et2O

4.2R:NaI, S:Me2CO

5.1R:KF, S:MeOH

6.1S:C5H5N

6.2R:HCl, S:H2O

7.1R:NaBH4, S:DMSO

8.1R:KOH, S:H2O, S:EtOH

8.2R:NH4Cl, S:H2O

2.1S:H2O, S:MeOH

3.1R:1H-Imidazole, S:CH2Cl2

4.1R:PPh3, R:N2(CO2CHMe2)2, S:Et2O

4.2R:NaI, S:Me2CO

5.1R:KF, S:MeOH

6.1S:C5H5N

6.2R:HCl, S:H2O

7.1R:NaBH4, S:DMSO

8.1R:KOH, S:H2O, S:EtOH

8.2R:NH4Cl, S:H2O

Riferimento

- Asymmetric synthesis of (-)-pseudoephedrine from (2S,3S)-3-phenyloxiran-2-ylmethanol. Stereospecific interchange of amino and alcohol functions, Tetrahedron: Asymmetry, 2001, 12(9), 1369-1372

(-)-Pseudoephedrine Raw materials

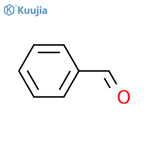

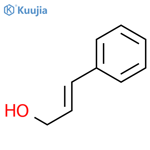

- (E)-Cinnamyl Alcohol

- 2-Buten-1-ol, 1-(tributylstannyl)-, (E)-

- Di-tert-butyl dicarbonate

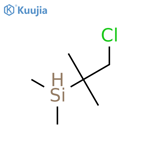

- tert-butyl(chloro)dimethylsilane

- L(-)-Menthol

- (-)-Pseudoephedrine

- Benzamide, N-methyl-N-(1-methyl-2-oxo-2-phenylethyl)-

- Benzaldehyde

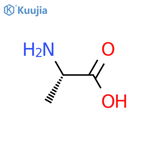

- L-Alanine

- (R)-1-Hydroxy-1-phenylpropanone

- (diazomethyl)trimethylsilane

- 3-Oxazolidineacetonitrile, 4-phenyl-, (R)-

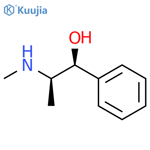

- (+) ephedrine

- Carbamic acid, [(1R)-1-formyl-2-phenylethyl]methyl-, 1,1-dimethylethyl ester (9CI)

- ACETAMIDE, N-[(1R,2R)-2-HYDROXY-1-METHYL-2-PHENYLETHYL]-N-METHYL-

(-)-Pseudoephedrine Preparation Products

(-)-Pseudoephedrine Letteratura correlata

-

Adam E. O'Leary,Seth E. Hall,Kyle E. Vircks,Christopher C. Mulligan Anal. Methods 2015 7 7156

-

Zolfaghar Aladaghlo,Ali Reza Fakhari,Kobra Sadat Hasheminasab Anal. Methods 2017 9 5659

-

Clifton J. Stephenson,Ken D. Shimizu Org. Biomol. Chem. 2010 8 1027

-

Beatriz Bernardo-Maestro,Elisa Garrido-Martín,Fernando López-Arbeloa,Joaquín Pérez-Pariente,Luis Gómez-Hortigüela Phys. Chem. Chem. Phys. 2018 20 8564

-

Ramón de la Serna,Itziar Arnaiz,Carlos Márquez-álvarez,Joaquín Pérez-Pariente,Luis Gómez-Hortigüela Chem. Commun. 2022 58 13083

321-97-1 ((-)-Pseudoephedrine) Prodotti correlati

- 50906-05-3(Ephedrine hemihydrate)

- 42151-56-4(Benzenemethanol, a-[(1R)-1-(dimethylamino)ethyl]-,(aS)-)

- 1790958-20-1(N-[(2-amino-1,3-thiazol-4-yl)methyl]cyclobutanecarboxamide)

- 1214658-55-5(3-(3-Methoxyphenyl)-1-methylpiperazine-2,5-dione)

- 2734773-93-2(3-Hydroxy-N-methoxy-N-methyl-3-(p-tolyl)propanamide)

- 34140-20-0(5,8-dihydro-[1,3]dioxolo[4,5-g]isochromen-7-one)

- 6070-59-3(tert-butyl 2-amino-3-methylbutanoate)

- 2679934-15-5(benzyl N-(1S)-4-nitro-2,3-dihydro-1H-inden-1-ylcarbamate)

- 2515-36-8(a-Hydroxymethyl Atropine)

- 1092352-06-1((1-Ethynylcyclopentyl)benzene)

Fornitori consigliati

Taizhou Jiayin Chemical Co., Ltd

Membro d'oro

CN Fornitore

Grosso

Enjia Trading Co., Ltd

Membro d'oro

CN Fornitore

Grosso

Hebei Ganmiao New material Technology Co., LTD

Membro d'oro

CN Fornitore

Grosso

Jincang Pharmaceutical (Shanghai) Co., LTD.

Membro d'oro

CN Fornitore

Reagenti

Taian Jiayue Biochemical Co., Ltd

Membro d'oro

CN Fornitore

Grosso